L-Fructose

Catalog No.
S626369
CAS No.
7776-48-9
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Fructose

CAS Number

7776-48-9

Product Name

L-Fructose

IUPAC Name

(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1

InChI Key

BJHIKXHVCXFQLS-FUTKDDECSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O

Studies of sugar metabolism and enzyme function

L-fructose can be used as a substrate to study enzymes involved in sugar metabolism. These enzymes are crucial for breaking down sugars into energy for cellular processes. By comparing the behavior of enzymes with L-fructose and D-fructose, researchers can gain insights into their stereospecificity, which refers to their preference for one form of a molecule over its mirror image []. This knowledge helps in understanding the intricate mechanisms of sugar metabolism and identifying potential targets for developing new drugs.

L-Fructose, commonly referred to as fruit sugar, is a naturally occurring ketohexose with the molecular formula C₆H₁₂O₆. It is classified as a monosaccharide and is primarily found in fruits, honey, and root vegetables. L-Fructose is known for its sweetness, which is approximately 1.2 to 1.8 times sweeter than sucrose (table sugar). Its unique structure allows it to exist in both cyclic and open-chain forms, predominantly as a five-membered ring (furanose) in solution .

Due to its functional groups:

  • Fermentation: L-Fructose can be fermented anaerobically by yeast and bacteria, converting it into ethanol and carbon dioxide. This property is exploited in the production of alcoholic beverages .
  • Maillard Reaction: It undergoes the Maillard reaction with amino acids, contributing to browning in food products. This reaction occurs more rapidly with L-Fructose than with glucose due to its higher proportion of open-chain form .
  • Dehydration: L-Fructose readily dehydrates to form hydroxymethylfurfural, which can be further processed into biofuels .

L-Fructose can be synthesized through several methods:

  • Enzymatic Synthesis: Enzymes such as fructokinase facilitate the conversion of other sugars into L-Fructose. For example, L-sorbose can be transformed into L-Fructose using specific enzyme-catalyzed reactions .
  • Chemical Synthesis: Recent advancements have led to efficient chemical synthesis methods that yield high-purity L-Fructose. These methods often involve multi-step reactions monitored by thin-layer chromatography .
  • Extraction from Natural Sources: L-Fructose can be extracted from fruits and vegetables where it naturally occurs, often alongside glucose and sucrose.

L-Fructose has diverse applications across various industries:

  • Food Industry: Due to its sweetness, L-Fructose is used as a sweetener in beverages, baked goods, and other food products. Its ability to enhance flavor while reducing caloric intake makes it popular among health-conscious consumers.
  • Pharmaceuticals: It serves as an excipient in drug formulations and is utilized for its potential health benefits, including prebiotic effects that promote gut health .
  • Biotechnology: In research settings, L-Fructose is used as a substrate for fermentation processes and metabolic studies.

Studies have shown that L-Fructose interacts with various biological pathways:

  • Metabolic Pathways: Research indicates that excessive intake of L-Fructose may disrupt lipid metabolism and contribute to obesity-related conditions .
  • Glycation Reactions: The non-enzymatic glycation of proteins by L-Fructose has implications for diabetic complications, although it has not been studied as extensively as similar reactions involving glucose .

L-Fructose shares similarities with other sugars but possesses unique characteristics that differentiate it:

CompoundTypeSweetness LevelUnique Features
GlucoseAldohexoseModeratePrimary energy source for cells
SucroseDisaccharideHighComposed of glucose and fructose
GalactoseAldohexoseLowComponent of lactose
MannoseAldohexoseLowInvolved in glycoprotein synthesis
SorboseKetohexoseModerateIntermediate in the synthesis of L-fructose

L-Fructose's distinct keto group allows it to participate in unique reactions such as the Maillard reaction more readily than glucose or sucrose. Its sweeter taste compared to other sugars makes it a preferred choice for food applications where lower caloric content is desired .

Aldolase-Catalyzed Stereoselective C–C Bond Formation

Rhamnulose-1-Phosphate Aldolase-Mediated Systems

Rhamnulose-1-phosphate aldolase (RhaD) has emerged as a cornerstone enzyme for L-fructose synthesis due to its high stereoselectivity and compatibility with multienzyme systems. RhaD catalyzes the reversible aldol addition of dihydroxyacetone phosphate (DHAP) to L-glyceraldehyde, forming L-rhamnulose-1-phosphate, which is subsequently dephosphorylated to yield L-fructose. Early studies demonstrated a 55% yield of enantiomerically pure L-fructose using DHAP and racemic glyceraldehyde, though the cost of DHAP necessitated alternative approaches.

To address this, researchers developed a four-enzyme cascade combining galactose oxidase (GOase), catalase, RhaD, and acid phosphatase (AP). In this system, glycerol is oxidized to L-glyceraldehyde by GOase, which then serves as the acceptor substrate for RhaD. The elimination of exogenous DHAP reduced costs, while catalase mitigated hydrogen peroxide byproducts, enhancing reaction efficiency. Recent optimizations in whole-cell systems using Escherichia coli achieved 85–93% conversion rates by co-expressing RhaD, glycerol kinase, and alditol oxidase (AldO). These systems enabled the synthesis of L-fructose directly from glycerol, underscoring their industrial viability.

Key Reaction Parameters for RhaD Systems

ParameterValue/RangeImpact on Yield
DHAP concentration0.5–2.0 mMLinear yield increase
pH7.0–7.5Optimal enzyme activity
Temperature30–37°CBalances stability/rate
Cofactor (Zn²⁺/Mg²⁺)0.1–1.0 mMEssential for catalysis

Fuculose-1-Phosphate Aldolase Substrate Specificity

Fuculose-1-phosphate aldolase (FucA), a class II metal-dependent aldolase, exhibits broad substrate flexibility but strong preference for DHAP and L-glyceraldehyde. Structural studies of Klebsiella pneumoniae FucA (KpFucA) revealed a tetrameric architecture with a Mg²⁺ cofactor critical for stabilizing the enolate intermediate during C–C bond formation. Kinetic analyses showed a Kₘ of 0.09 mM for DHAP and 0.74 mM for DL-glyceraldehyde, with competitive inhibition by trimethyl phosphonoacetate (Kᵢ = 0.2 mM).

Unlike RhaD, FucA tolerates diverse aldehyde acceptors, including D- and L-glyceraldehyde, enabling the synthesis of both D- and L-sugars. However, stereoselectivity varies: FucA from Methanococcus jannaschii produced L-fructose with 98% enantiomeric excess (ee) when using L-glyceraldehyde, but exhibited reduced selectivity with D-glyceraldehyde. This dichotomy highlights the enzyme's conformational flexibility, which can be harnessed for synthesizing rare sugars like L-tagatose.

Multienzyme Cascade Systems for Chiral Purity Control

In Situ Generation of L-Glyceraldehyde Precursors

The in situ production of L-glyceraldehyde from glycerol circumvents substrate costs and purification challenges. Galactose oxidase (GOase) variants engineered for enhanced activity toward glycerol have been pivotal. For instance, GOase V3 (T406R/K330R/Y329F) increased oxidation rates 13-fold, achieving 7.8 U/mg activity for D-gluconic acid conversion to L-glyceraldehyde. Coupled with alcohol dehydrogenases (ADHs), these systems enable stereo-specific synthesis:

$$
\text{Glycerol} \xrightarrow{\text{GOase}} \text{L-Glyceraldehyde} \xrightarrow{\text{RhaD/FucA}} \text{L-Fructose-1-phosphate} \xrightarrow{\text{Phosphatase}} \text{L-Fructose}
$$

Whole-cell systems further streamline the process. E. coli co-expressing AldO and FucA converted glycerol to L-fructose with 93% yield by generating L-glyceraldehyde intracellularly. This approach eliminated intermediate isolation, reducing reaction steps and costs.

Phosphatase-Coupled Dephosphorylation Strategies

Dephosphorylation of L-fructose-1-phosphate is critical for releasing the free sugar. Acid phosphatase (AP) and YqaB phosphatase are commonly used, but their efficiency varies. AP required acidic conditions (pH 4.5–5.0), which destabilized some aldolases, whereas YqaB operated optimally at neutral pH, compatible with cascade reactions. In one study, YqaB achieved 98% dephosphorylation efficiency, compared to 75% for AP, when applied to L-tagatose-1-phosphate.

Comparative Analysis of Phosphatases

PhosphataseOptimal pHSubstrate SpecificityConversion Efficiency
Acid AP4.5–5.0Broad (sugar phosphates)75%
YqaB7.0–7.5L-Fructose-1-phosphate98%
Phytase2.5–6.0Inositol phosphates<50%

XLogP3

-3.2

UNII

ZJ8X2IF6RJ

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7776-48-9

Wikipedia

Keto-L-fructose

Dates

Modify: 2023-08-15

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